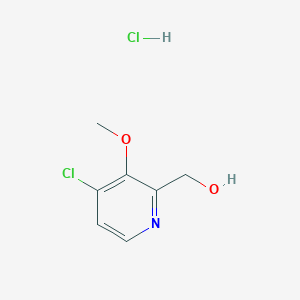
(4-chloro-3-methoxypyridin-2-yl)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chloro-3-methoxypyridin-2-yl)methanol hydrochloride is a chemical compound that belongs to the pyridine family Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-3-methoxypyridin-2-yl)methanol hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethyl-3,4-dimethoxypyridine with appropriate reagents to introduce the hydroxymethyl group. The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4-chloro-3-methoxypyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-carboxymethyl-3-methoxy-4-chloro-pyridine.
Reduction: Formation of 2-hydroxymethyl-3-methoxy-4-amino-pyridine.
Substitution: Formation of 2-hydroxymethyl-3-methoxy-4-substituted-pyridine.
Aplicaciones Científicas De Investigación
(4-chloro-3-methoxypyridin-2-yl)methanol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (4-chloro-3-methoxypyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
- 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
Uniqueness
(4-chloro-3-methoxypyridin-2-yl)methanol hydrochloride is unique due to the presence of both hydroxymethyl and methoxy groups, which confer specific chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C7H9Cl2NO2 |
|---|---|
Peso molecular |
210.05 g/mol |
Nombre IUPAC |
(4-chloro-3-methoxypyridin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H8ClNO2.ClH/c1-11-7-5(8)2-3-9-6(7)4-10;/h2-3,10H,4H2,1H3;1H |
Clave InChI |
WRQWGBUSQXNTIE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CN=C1CO)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


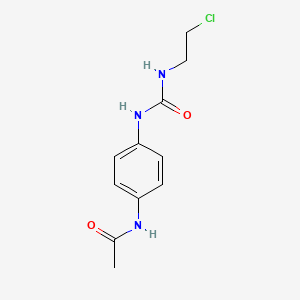
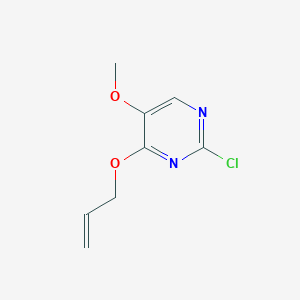
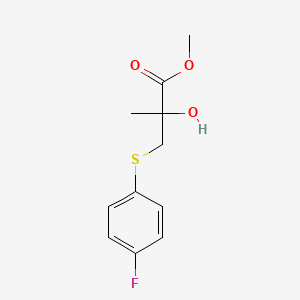

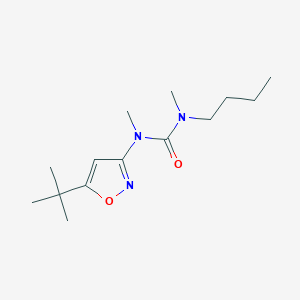

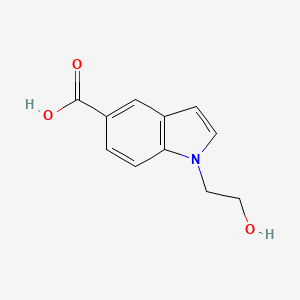
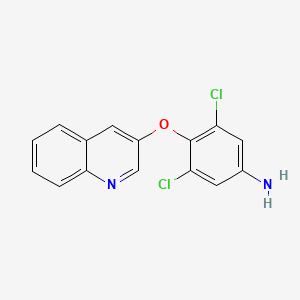
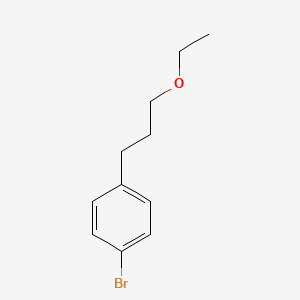
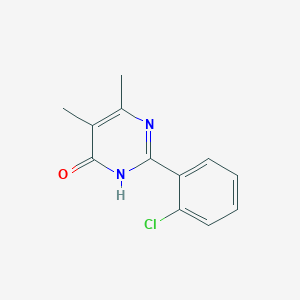
![5-(4-amino-1-isopropyl-1H-pyrazolo[4,3-c]pyridin-3-yl)-2-fluorobenzonitrile](/img/structure/B8561399.png)

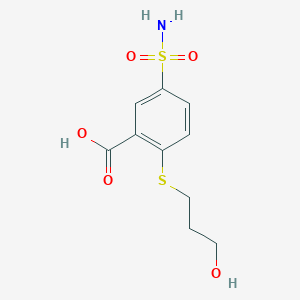
![2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid](/img/structure/B8561434.png)
